A Technical Guide to N-(tert-Butoxycarbonyl)-1,4-diaminobutane
A Technical Guide to N-(tert-Butoxycarbonyl)-1,4-diaminobutane
An In-depth Examination of a Versatile Chemical Building Block for Pharmaceutical and Materials Science Research
Abstract
N-(tert-Butoxycarbonyl)-1,4-diaminobutane, denoted by the shorthand NH2-C4-NH-Boc, is a mono-protected diamine that serves as a crucial building block in organic synthesis. Its structure, featuring a four-carbon aliphatic chain with a terminal primary amine and a tert-butoxycarbonyl (Boc) protected amine, allows for selective chemical modifications. This guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly in the development of pharmaceuticals like PROTACs (Proteolysis Targeting Chimeras) and in polymer chemistry.
Chemical Identity and Structure
The molecule specified as NH2-C4-NH-Boc is chemically known as tert-butyl N-(4-aminobutyl)carbamate.[1][2] It is also commonly referred to as N-Boc-1,4-diaminobutane, N-Boc-1,4-butanediamine, or mono-Boc-protected putrescine.[3][4] The structure consists of a butane-1,4-diamine (putrescine) core where one of the primary amino groups is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under basic conditions but can be easily removed with acid, making the molecule an ideal intermediate for sequential chemical reactions.[5]
Molecular Formula: C₉H₂₀N₂O₂[1][3]
SMILES: C(OC(C)(C)C)(=O)NCCCCN[1][6]
InChI Key: ZFQWJXFJJZUVPI-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
N-Boc-1,4-diaminobutane is typically a clear, colorless to light yellow liquid at room temperature.[2][3] Its properties are well-documented, making it a reliable reagent in various synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Weight | 188.27 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [2][3] |
| Density | 0.98 - 0.984 g/mL at 20 °C | [3] |
| Boiling Point | 292.8°C at 760 mmHg | [2] |
| Flash Point | 109.0 °C (closed cup) | [2] |
| Refractive Index (n20/D) | 1.460 | [3] |
| Storage Conditions | 2 - 8 °C, Sealed in dry, dark place | [3][6] |
Table 2: Spectroscopic Data (¹H NMR)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 4.75 ppm | bs | 1H | NH CO | [7] |
| 3.06 ppm | q | 2H | CH₂ NHCO | [7] |
| 2.65 ppm | t | 2H | CH₂ NH₂ | [7] |
| 1.40-1.49 ppm | m | 4H | NHCH₂CH₂CH₂ CH₂NH₂ | [7] |
| 1.37 ppm | s | 9H | C(CH₃ )₃ | [7] |
| 1.29 ppm | s | 2H | NH₂ | [7] |
| Note: ¹H NMR data is based on a literature report in CDCl₃ at 300 MHz. Actual shifts may vary based on solvent and instrument. |
Synthesis and Experimental Protocols
The synthesis of mono-Boc-protected diamines can be challenging due to the potential for di-protection.[8] A common and effective strategy involves using a large excess of the diamine relative to the Boc-anhydride (Boc₂O) to statistically favor mono-protection. Another reported method involves the selective protonation of one amine group with an acid like HCl, followed by the addition of Boc₂O.[9]
Detailed Experimental Protocol: Mono-Boc Protection of 1,4-Diaminobutane
This protocol is adapted from a general procedure for the mono-protection of diamines.[7]
Materials:
-
1,4-Diaminobutane (putrescine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Dissolve a significant molar excess of 1,4-diaminobutane (e.g., 6.5 equivalents) in anhydrous dichloromethane (DCM).
-
Separately, prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM.
-
With vigorous stirring at room temperature, add the Boc₂O solution dropwise to the diamine solution over several hours (e.g., 6 hours) using a syringe pump. This slow addition is critical to minimize the formation of the di-protected byproduct.
-
After the addition is complete, allow the reaction mixture to stir overnight (approximately 16 hours) at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the resulting residue in cold deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (e.g., 4 times).
-
Combine the organic extracts and wash them sequentially with deionized water and then with a saturated NaCl solution (brine).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the product, which should be a colorless to yellowish oil.[7]
Purification: If necessary, the product can be purified by flash column chromatography on silica gel. Despite concerns about the acid lability of the Boc group, it is generally stable to standard silica gel chromatography.[7]
Logical and Experimental Workflows
Synthesis Workflow
The synthesis of N-Boc-1,4-diaminobutane relies on controlling the stoichiometry to favor the mono-protected product over the di-protected byproduct.
Caption: Synthetic workflow for mono-Boc protection of 1,4-diaminobutane.
Applications in Research and Drug Development
N-Boc-1,4-diaminobutane is a versatile building block with broad applications in medicinal chemistry and materials science.[3]
-
Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of various pharmaceuticals.[3] Its bifunctional nature, with one amine ready for coupling and the other protected for later use, is highly valuable.
-
PROTAC Linkers: It is explicitly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.[2] The C4 alkyl chain of NH2-C4-NH-Boc serves as a component of the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[2]
-
Peptide and Polyamide Synthesis: The free amine can be coupled with amino acids or other monomers. After the coupling reaction, the Boc group is removed under acidic conditions, revealing a new primary amine that can be further elongated, making it useful in the synthesis of peptides, polyamides, and other complex molecules.[3]
-
Polymer Chemistry: It serves as a building block in the creation of specialty polymers, where the amine functionalities can be used to create materials with tailored properties such as enhanced flexibility or thermal stability.[3]
PROTAC Assembly Workflow
The diagram below illustrates the logical flow of using NH2-C4-NH-Boc as a linker in the assembly of a PROTAC molecule.
Caption: Logical workflow for the use of NH2-C4-NH-Boc in PROTAC synthesis.
Conclusion
N-(tert-Butoxycarbonyl)-1,4-diaminobutane is a foundational reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward, yet elegant, structure provides a reliable platform for the controlled, sequential assembly of complex molecules. The robust protocols for its synthesis and its critical role in cutting-edge applications, such as PROTAC development, underscore its importance as a versatile chemical tool. This guide has summarized the core technical information required for its effective use, providing researchers with the foundational knowledge to incorporate this valuable building block into their synthetic programs.
References
- 1. tert-butyl N-(4-aminobutyl)carbamate [stenutz.eu]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
